4-Amino-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
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Overview
Description
4-Amino-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid is an organic heterobicyclic compound. It is known for its potent agonistic activity on group II metabotropic glutamate receptors, specifically mGluR2 and mGluR3 . This compound has shown significant antipsychotic and anxiolytic efficacy in animal models .
Preparation Methods
The synthesis of 4-Amino-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid involves the preparation of S-oxidized variants of 4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylate . The synthetic route includes the displacement of specific binding of the mGlu2/3 receptor antagonist from membranes expressing recombinant human mGlu2 or mGlu3 . The compounds are then prepared through a series of reactions involving chiral heterobicyclic amino acids .
Chemical Reactions Analysis
4-Amino-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid undergoes various chemical reactions, including oxidation and substitution . Common reagents used in these reactions include sulfoxide oxygen and tyrosine residue . The major products formed from these reactions are potent agonists in cells expressing mGlu2 and mGlu3 receptor subtypes .
Scientific Research Applications
This compound is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is a highly potent and selective agonist of metabotropic glutamate receptors 2 and 3 . Its applications include the study of antipsychotic and anxiolytic efficacy, as well as its potential as a nonclassical antipsychotic agent .
Mechanism of Action
The mechanism of action of 4-Amino-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid involves its potent agonistic activity on group II metabotropic glutamate receptors . It displaces specific binding of the mGlu2/3 receptor antagonist from membranes expressing recombinant human mGlu2 or mGlu3 . The activation of mGlu2 and not mGlu3 receptors is responsible for its antipsychotic-like effects .
Comparison with Similar Compounds
Properties
IUPAC Name |
4-amino-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO6S/c8-7(6(11)12)1-15(13,14)4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDUGNCTZRCAHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(C2S1(=O)=O)C(=O)O)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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